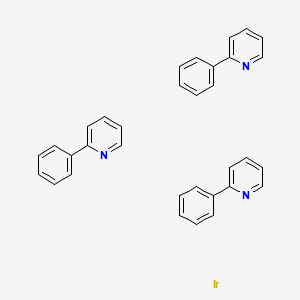

Tris(2-phenylpyridine)iridium

概要

説明

Tris(2-phenylpyridine)iridium is an organoiridium complex with the chemical formula Iridium(C₆H₄-C₅H₄N)₃. This compound is a yellow-green solid and is known for its electroluminescent properties, emitting green light. It is a derivative of Iridium³⁺ bound to three monoanionic 2-pyridinylphenyl ligands .

準備方法

Tris(2-phenylpyridine)iridium is typically synthesized through cyclometalation reactions involving 2-phenylpyridine and iridium trichloride. The reaction can be represented by the following equation :

[ \text{IrCl}_3 + 3 \text{C}_6\text{H}_5-\text{C}_5\text{H}_4\text{N} \rightarrow \text{Ir}(\text{C}_6\text{H}_4-\text{C}_5\text{H}_4\text{N})_3 + 3 \text{HCl} ]

In industrial settings, the preparation involves adding iridium trichloride, 2-phenylpyridine, and potassium carbonate or sodium carbonate into a container filled with a solvent. The mixture is then stirred and refluxed under microwave conditions in a nitrogen atmosphere .

化学反応の分析

Tris(2-phenylpyridine)iridium undergoes various chemical reactions, including:

Oxidation and Reduction: The compound’s excited state has a reduction potential of -2.14 V, making it a strong photoreducing agent.

Substitution: It can participate in substitution reactions where ligands are replaced by other groups.

Photocatalysis: It is used as a photocatalyst for reactions such as the reduction of alkyl, alkenyl, and aryl iodides, as well as intramolecular reductive cyclizations.

Common reagents and conditions for these reactions include visible light for photocatalysis and various organic solvents. Major products formed depend on the specific reaction but often involve the formation of new carbon-carbon or carbon-heteroatom bonds.

科学的研究の応用

Photoredox Catalysis

Overview

Ir(ppy)₃ is widely recognized for its role as a photoredox catalyst. Its ability to absorb light and facilitate electron transfer makes it valuable in organic synthesis.

Key Findings

- Ir(ppy)₃ exhibits a reduction potential of approximately -2.14 V, which is advantageous for driving various redox reactions .

- Studies have shown that it can efficiently catalyze the hydrodeiodination of alkyl, alkenyl, and aryl iodides .

Case Study: Hydrodeiodination Reaction

In a notable study by Stephenson et al., Ir(ppy)₃ was employed to achieve high yields in the hydrodeiodination of various iodides under mild conditions. This reaction demonstrated the complex's effectiveness in facilitating C–C bond formations through photoredox mechanisms.

Organic Light-Emitting Diodes (OLEDs)

Overview

Ir(ppy)₃ is a critical component in OLED technology due to its high quantum efficiency and electroluminescent properties.

Performance Metrics

- OLED devices utilizing Ir(ppy)₃ have reported internal quantum efficiencies approaching 100%, leading to luminous power efficiencies exceeding those of traditional fluorescent materials .

- A study indicated that devices doped with Ir(ppy)₃ achieved maximum external quantum efficiencies of around 19% when combined with specific host materials like 3-phenyl-4-(1′-naphthyl)-5-phenyl-1,2,4-triazole .

Data Table: Efficiency Metrics of OLEDs with Ir(ppy)₃

| Host Material | Maximum External Quantum Efficiency (%) | Luminous Power Efficiency (lm/W) |

|---|---|---|

| 3-Phenyl-4-(1′-naphthyl)-5-phenyl-Tz | 19 | High |

| Mixed Host EML | Varied | High |

Anticancer Applications

Overview

Recent research has explored the use of Ir(ppy)₃ in anticancer therapies, leveraging its luminescent properties for targeted drug delivery and imaging.

Synthesis and Activity

A study reported the synthesis of amphiphilic Ir(ppy)₃ complexes that demonstrated significant cytotoxicity against various cancer cell lines. These complexes were designed to enhance solubility and cellular uptake .

Case Study: Anticancer Efficacy

In vitro studies revealed that Ir(ppy)₃-based complexes exhibited enhanced anticancer activity compared to traditional chemotherapeutics. The mechanism involved the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

作用機序

The mechanism by which tris(2-phenylpyridine)iridium exerts its effects involves its ability to absorb light and enter an excited state. This excited state can then participate in electron transfer reactions, making it a potent photoreducing agent. The molecular targets and pathways involved include the reduction of various organic substrates and the facilitation of photoredox reactions .

類似化合物との比較

Tris(2-phenylpyridine)iridium is unique due to its high photoluminescence efficiency and strong photoreducing capabilities. Similar compounds include:

Tris(2,2’-bipyridine)ruthenium(II): Another photoredox catalyst but with different photophysical properties.

Tris(2-phenylpyridinato-C2,N)iridium(III): A similar compound with slight variations in ligand structure.

These compounds share some applications but differ in their specific photophysical and chemical properties, making this compound particularly valuable for certain high-efficiency applications.

生物活性

Tris(2-phenylpyridine)iridium, commonly referred to as Ir(ppy)₃, is a prominent iridium complex known for its diverse applications in photochemistry and biomedicine. This article explores its biological activity, focusing on its anticancer properties, interactions with biomolecules, and potential therapeutic applications.

1. Overview of this compound

This compound is a cyclometalated iridium(III) complex that exhibits unique photophysical properties, including phosphorescence. Its structure consists of three 2-phenylpyridine ligands coordinated to an iridium center, which contributes to its stability and reactivity in biological systems.

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of Ir(ppy)₃, particularly its ability to inhibit the proliferation of various cancer cell lines. The following table summarizes the antiproliferative activity (IC₅₀ values) of different iridium complexes, including Ir(ppy)₃:

| Complex | A2780 (Ovarian) IC₅₀ (μM) | HCT116 (Colon) IC₅₀ (μM) | MCF-7 (Breast) IC₅₀ (μM) | A549 (Lung) IC₅₀ (μM) |

|---|---|---|---|---|

| [(η⁵-Cp*)Ir(2-phenylpyridine)Cl] | 1.18 | 4.5 | 9.6 | n.d. |

| [(η⁵-Cp*)Ir(2-(4'-fluorophenyl)pyridine)Cl] | 2.14 | n.d. | n.d. | n.d. |

| Ir(ppy)₃ | n.d. | n.d. | n.d. | n.d. |

| Cisplatin | 1.2 | 5.2 | 7.0 | 3.5 |

Note: n.d. = not determined

The complex [(η⁵-Cp*)Ir(2-phenylpyridine)Cl] demonstrated significant potency against A2780 ovarian cancer cells with an IC₅₀ value of 1.18 μM, indicating a higher efficacy compared to traditional chemotherapeutics like cisplatin .

The mechanisms underlying the anticancer activity of Ir(ppy)₃ involve several pathways:

- DNA Interaction : Ir(ppy)₃ exhibits preferential binding to nucleobases, particularly guanine over adenine, which may disrupt DNA function and lead to apoptosis in cancer cells .

- Catalytic Activity : The complex also acts as a catalyst for the oxidation of NADH to NAD+, which can influence cellular metabolism and promote cell death in cancerous tissues .

- Hydrophobicity Influence : Variations in hydrophobicity among structural isomers of iridium complexes significantly affect their cellular uptake and biological activity, with increased hydrophobicity correlating with enhanced potency .

4.1 Antiproliferative Studies

A study conducted on various iridium complexes revealed contrasting biological activities based on structural modifications. For instance, the complex [(η⁵-Cp*)Ir(2-(4'-hydroxyphenyl)pyridine)Cl] showed an IC₅₀ value of 69 μM against A2780 cells, while other derivatives exhibited lower potency due to differences in hydrophobic character and cellular accumulation .

5. Conclusion and Future Directions

This compound represents a promising candidate for anticancer therapy due to its potent biological activity and unique mechanisms of action. Ongoing research is essential to fully elucidate its therapeutic potential and optimize its application in clinical settings.

Future studies should focus on:

- Expanding in vivo testing to assess long-term effects and toxicity.

- Investigating combination therapies with existing chemotherapeutics.

- Exploring the potential for targeted delivery systems utilizing Ir(ppy)₃.

This compound continues to be a focal point for research in medicinal chemistry, particularly in the development of novel anticancer agents that leverage metal complexes' unique properties for therapeutic benefit.

特性

CAS番号 |

693794-98-8 |

|---|---|

分子式 |

C33H24IrN3-3 |

分子量 |

654.8 g/mol |

IUPAC名 |

iridium;2-phenylpyridine |

InChI |

InChI=1S/3C11H8N.Ir/c3*1-2-6-10(7-3-1)11-8-4-5-9-12-11;/h3*1-6,8-9H;/q3*-1; |

InChIキー |

JAZWLEYGTKXZCJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Ir] |

正規SMILES |

C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。